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KU-0058684

PARP-1 DNA Repair Cancer Biology

Replicating seminal synthetic lethality findings requires a PARP inhibitor with verified sub-nanomolar potency-weaker analogs fail to induce the expected BRCA2-deficient cytotoxicity. KU-0058684 solves this with a confirmed PARP-1 IC50 of 3.2 nM and a unique dual PARP-1/DNA-PK profile that enables crosstalk studies impossible with selective clinical candidates. - Delivers robust, reproducible BRCA2-selective killing (CAPAN-1 model) that weaker inhibitors cannot achieve. - Enables simultaneous PARP-1/DNA-PK modulation for dissecting fast vs. slow DSB repair phases in radiobiology. - Serves as a well-characterized benchmark control for NCE profiling and HR-deficient model validation.

Molecular Formula C19H14FN3O3
Molecular Weight 351.3 g/mol
CAS No. 623578-11-0
Cat. No. B1684130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKU-0058684
CAS623578-11-0
SynonymsKU0058684;  KU-0058684;  KU 0058684;  KU58684;  KU 58684;  KU-58684
Molecular FormulaC19H14FN3O3
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
InChIInChI=1S/C19H14FN3O3/c20-14-6-5-11(10-16(14)23-17(24)7-8-18(23)25)9-15-12-3-1-2-4-13(12)19(26)22-21-15/h1-6,10H,7-9H2,(H,22,26)
InChIKeyYQSZNYLPVBOGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KU-0058684: Benchmark PARP-1 Inhibitor for DDR Research


KU-0058684 is a synthetic, small-molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and, to a lesser extent, DNA-dependent protein kinase (DNA-PK) [1]. Characterized by a core phthalazinone structure, it exhibits sub-nanomolar to low-nanomolar potency against PARP-1 (IC50 = 3.2 nM) in cell-free enzymatic assays [2]. The compound is widely utilized as a chemical tool to interrogate the roles of PARP-1 in DNA single-strand break repair (SSBR) and, in specific genetic contexts such as BRCA1/2 deficiency, in the induction of synthetic lethality via the accumulation of toxic DNA double-strand breaks (DSBs) [3].

PARP-1 inhibition study fit for DNA repair pathway research
BRCA-deficient cancer model synthetic lethality endpoint studies
Dual PARP-1/DNA-PK crosstalk research in DNA double-strand break repair

Why KU-0058684 Cannot Be Replaced by Generic PARP Inhibitors


The term 'PARP inhibitor' encompasses a diverse class of compounds with significant divergence in intrinsic catalytic potency, DNA-trapping efficiency, off-target profiles (e.g., DNA-PK inhibition), and resultant cellular efficacy, particularly in homologous recombination (HR)-deficient contexts. KU-0058684's high intrinsic potency (IC50 3.2 nM) against PARP-1 is crucial, as cellular sensitivity in BRCA2-deficient models is strictly dependent on this level of enzymatic inhibition [1]. Weaker in-class inhibitors, such as KU0051529 (IC50 730 nM), fail to recapitulate the robust synthetic lethal phenotype in these systems, rendering them unsuitable substitutes for studies requiring potent, targeted PARP-1 ablation [2]. Furthermore, KU-0058684's unique dual inhibition profile (PARP-1 and DNA-PK) differentiates it from later-generation clinical PARP inhibitors (e.g., Olaparib, Niraparib) and makes it a valuable tool for dissecting the crosstalk between these two DNA damage response (DDR) pathways [3]. Substituting another in-class compound without verifying its biochemical and cellular profile against these established benchmarks can lead to a failure to replicate published findings and misattribution of pharmacological effects.

Potency
Weaker PARP inhibitors may not replicate reported BRCA-deficient model endpoints
Profile
PARP-1-selective compounds lack DNA-PK co-inhibition; crosstalk interpretation may differ
Endpoint
Substitute without verified cellular benchmark may shift synthetic lethality assay response

KU-0058684: Quantitative Differentiation Evidence


PARP-1 Catalytic Inhibition vs. Structural Analog

KU-0058684 exhibits significantly higher potency against PARP-1 compared to the structurally related but less active analog, KU0051529. In cell-free enzymatic assays, the IC50 for KU-0058684 is 3.2 nM, whereas the IC50 for KU0051529 is 730 nM [1]. This ~228-fold difference in intrinsic potency underscores a critical performance gap that cannot be bridged by simply increasing the concentration of the weaker analog, as the latter's weak activity may not achieve the same degree of target engagement required to elicit a robust biological response.

PARP-1 Catalytic Inhibition
Head-to-head
KU-0058684 IC50 3.2 nM vs. KU0051529 IC50 730 nM (~228-fold difference)
Reported potency context for PARP-1 enzymatic inhibition
Cell-free assay; values may vary by conditions
PARP-1 DNA Repair Cancer Biology Drug Discovery

BRCA2-Deficient Cellular Sensitivity vs. Older PARP Inhibitors

In the BRCA2-mutant CAPAN-1 cell line, KU-0058684 demonstrates profound cytotoxic effects that are not observed with the older, less potent PARP inhibitors 3-aminobenzamide and NU1025. CAPAN-1 cells were reportedly insensitive to 3-aminobenzamide (IC50 33 µM) and NU1025 (IC50 400 nM), but were found to be extremely sensitive to KU-0058684 (IC50 3.2 nM) [1]. This stark difference in cellular response, despite all compounds being classified as 'PARP inhibitors', highlights that in vitro cellular efficacy in a therapeutically relevant genetic background is contingent upon achieving high-potency catalytic inhibition.

BRCA2-Deficient Cell Sensitivity
Cross-study
IC50 3.2 nM in CAPAN-1 vs. 33 µM (3-AB), 400 nM (NU1025)
Supports BRCA-deficient synthetic lethality endpoint review
CAPAN-1 cell line; reported sensitivity context
BRCA2 Synthetic Lethality Cancer Cell Models Precision Oncology

Dual PARP-1/DNA-PK Inhibition in DNA Double-Strand Break Repair

Unlike many clinical-stage PARP inhibitors that are selective for PARP-1/2, KU-0058684 possesses a unique dual inhibitory profile against both PARP-1 and DNA-dependent protein kinase (DNA-PK). In cell-based assays measuring the resolution of ionizing radiation (IR)-induced gammaH2AX foci, a marker of DNA double-strand breaks (DSBs), the effect of KU-0058684 (PARP-1 inhibitor) was functionally equivalent to that of NU7441, a selective DNA-PK inhibitor [1]. Both compounds similarly impaired the fast phase of DSB repair, and their effects were non-additive, indicating that PARP-1 and DNA-PK cooperate in the same pathway for DSB resolution [1]. In vitro binding kinetics confirmed that PARP-1 and DNA-PK have overlapping affinities for DSB ends (Kd(app) = 1.7–4.5 nM for PARP-1 and 2.6–6.4 nM for DNA-PK) [1].

Dual PARP-1/DNA-PK DSB Repair
Head-to-head
Functionally equivalent to NU7441 in impairing fast-phase DSB repair; non-additive effects
Supports DDR crosstalk study with single-molecule dual inhibition
gammaH2AX foci / comet assay; Kd(app) ranges reported
DNA Double-Strand Break Repair DNA-PK Non-Homologous End Joining Radiation Biology

KU-0058684: Evidence-Based Applications


Synthetic Lethality in BRCA-Deficient Cancer Models

KU-0058684 is the compound of choice for replicating and extending the seminal finding that PARP inhibition is synthetically lethal in cells deficient in the homologous recombination (HR) repair proteins BRCA1 or BRCA2 [1]. Its high potency (IC50 3.2 nM) ensures robust target engagement and a clear cytotoxic phenotype in BRCA2-deficient models like CAPAN-1, a phenotype not reliably achieved with weaker PARP inhibitors such as 3-aminobenzamide or NU1025 [2]. Use KU-0058684 as a positive control when screening novel PARP inhibitors or when establishing HR-deficient cell models.

PARP-1/DNA-PK Crosstalk in DNA DSB Repair

Employ KU-0058684 to study the functional interplay between PARP-1 and DNA-PK in the non-homologous end joining (NHEJ) pathway of DNA DSB repair [3]. Its dual inhibitory profile allows researchers to simultaneously modulate both enzymes, mimicking their cooperative role in resolving IR-induced damage. This is particularly useful in radiobiology studies aiming to dissect the relative contributions of PARP-1 and DNA-PK to the fast and slow phases of DSB repair, a function not possible with selective inhibitors of either enzyme alone [3].

Benchmark Standard for PARP-1 Inhibitor Screening

Use KU-0058684 as a reference inhibitor in biochemical and cellular assays when profiling new chemical entities (NCEs) targeting PARP-1. Its well-characterized IC50 of 3.2 nM against PARP-1 and defined cellular effects in BRCA2-deficient cells provide a reliable benchmark for comparing potency and cellular efficacy [2]. Its defined, though limited, off-target activity against DNA-PK also serves as a useful control when assessing the selectivity of new candidates against this related DDR kinase [3].

Application
Selection Property
Validation Focus
BRCA-deficient cancer model studies
PARP-1 inhibition study fit
BRCA2-deficient cell-model endpoint review
PARP-1/DNA-PK crosstalk research
Dual PARP-1/DNA-PK inhibition profile
DSB repair pathway cooperation interpretation
PARP-1 inhibitor screening benchmark
Reported potency and selectivity context
Comparator inhibitor benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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